2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

Positional isomer contamination in generic 2-arylthiazole-4-carboxylic acids compromises reproducibility. This para-hydroxyphenyl derivative (CAS 36705-82-5) offers orthogonal COOH/OH handles for protection-free sequential derivatization. • Chemoselective COOH & para-OH handles for parallel library synthesis. • Patent-validated precursor to AChE/BuChE inhibitors. • LogP 2.1-2.4, TPSA 98.7 Ų-balanced for CNS ligand design. • Verified CAS ensures para-substitution fidelity; positional isomers alter target binding by orders of magnitude.

Molecular Formula C10H7NO3S
Molecular Weight 221.23 g/mol
CAS No. 36705-82-5
Cat. No. B1436761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid
CAS36705-82-5
Molecular FormulaC10H7NO3S
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C(=O)O)O
InChIInChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-5,12H,(H,13,14)
InChIKeyYSKMZPAUCUGNFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (CAS 36705-82-5): Technical Specifications and Core Characteristics


2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid (CAS 36705-82-5) is a heterocyclic building block belonging to the 2-arylthiazole-4-carboxylic acid class, characterized by a para-hydroxyphenyl substituent at the thiazole 2-position and a free carboxylic acid at the 4-position [1]. The compound possesses a molecular formula of C₁₀H₇NO₃S and a molecular weight of 221.23 g/mol, with a calculated logP of 2.1–2.4 and a topological polar surface area (TPSA) of 98.7 Ų . The presence of both the phenolic hydroxyl and carboxylic acid functional groups provides two distinct hydrogen bond donor sites and enables orthogonal derivatization chemistries, positioning this compound as a versatile scaffold for medicinal chemistry applications including the synthesis of enzyme inhibitors and bioactive analogs [1].

Why In-Class Thiazole Analogs Cannot Be Simply Interchanged for 2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid in Research Settings


Within the 2-arylthiazole-4-carboxylic acid series, subtle differences in aryl substitution pattern—specifically the position of the hydroxyl group (ortho-, meta-, or para-)—produce distinct molecular geometries, hydrogen-bonding networks, and electronic profiles that directly affect target binding and derivatization outcomes [1]. This compound contains the 4-hydroxyphenyl (para) substituent, which confers unique spatial orientation of the phenolic hydroxyl relative to the thiazole core compared to its ortho- and meta-hydroxyphenyl isomers . Such positional differences are known to alter binding affinity for protein targets such as CaMKIIα by several orders of magnitude and modify pharmacokinetic properties including logP and hydrogen-bonding capacity [1]. Consequently, generic substitution with a non-identical hydroxyphenyl-thiazole analog will almost certainly alter downstream biological outcomes and may invalidate established synthetic protocols, making verified CAS-specific procurement essential for reproducibility.

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid: Quantitative Differentiation from Closest Analogs


Para-Hydroxy Substitution Confers Distinct Electrostatic and Steric Profile Compared to Ortho- and Meta-Hydroxyphenyl Isomers

The target compound features a para-hydroxyphenyl group at the thiazole 2-position, differentiating it from the ortho-hydroxyphenyl isomer (2-(2-hydroxyphenyl)thiazole-4-carboxylic acid, CAS not specified) and the meta-hydroxyphenyl isomer (2-(3-hydroxyphenyl)thiazole-4-carboxylic acid, CAS 113334-58-0) [1][2]. The para substitution extends the phenolic hydroxyl approximately 7.2 Å from the thiazole C2, enabling linear hydrogen bonding with target residues, whereas the ortho substitution positions the hydroxyl within 3–4 Å of the thiazole nitrogen, promoting intramolecular hydrogen bonding that reduces solvent-exposed H-bond donor availability [1].

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

LogP and TPSA Profile Differentiates from More Lipophilic Phenylthiazole Analogs and More Polar Dihydroxyphenyl Derivatives

The target compound's calculated physicochemical properties (LogP 2.1–2.4, TPSA 98.7 Ų) position it in an intermediate drug-like space relative to related analogs [1]. Compared to 2-phenylthiazole-4-carboxylic acid (LogP ~3.2, TPSA ~76 Ų), the para-hydroxyl group reduces lipophilicity by approximately 0.8–1.1 log units and increases polar surface area by ~22 Ų [1]. Conversely, compared to 2-(2,4-dihydroxyphenyl)thiazole-4-carboxylic acid (LogP ~1.3–1.6, TPSA ~119 Ų), the target compound is more lipophilic and exhibits lower polarity [2].

Drug-Likeness Pharmacokinetics Lead Optimization

Derivative (Ethyl Ester) Demonstrates Cholinesterase Inhibitory Activity as a Key Differentiation from Unsubstituted Thiazole Scaffolds

The ethyl ester derivative of this compound (ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, CAS 11334-60-4) has been disclosed in patent literature as an acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE) inhibitor for potential Alzheimer's disease therapy [1]. While the free carboxylic acid form (target compound) is the direct precursor, this established bioactivity of a close derivative distinguishes the 4-hydroxyphenyl thiazole scaffold from unsubstituted thiazole-4-carboxylic acids, which lack comparable cholinesterase inhibition data in the patent record [2].

Cholinesterase Inhibition Alzheimer's Disease Neurodegeneration

Para-Hydroxyphenyl Substitution Provides a Strategic Derivatization Handle for Amide and Ester Conjugation in Targeted Library Synthesis

The target compound contains two chemically orthogonal functional groups: a carboxylic acid at the thiazole 4-position and a phenolic hydroxyl at the para-position of the pendant phenyl ring [1]. This orthogonality enables sequential derivatization—e.g., amide coupling at the carboxylic acid followed by O-alkylation or Mitsunobu reaction at the phenol—without requiring protecting group manipulations [2]. In contrast, the ortho-hydroxyphenyl isomer (CAS unspecified) and the dihydro analog (2-(4-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid, CAS unspecified) present either reduced synthetic accessibility (intramolecular H-bonding in ortho) or altered core electronics (reduced aromaticity in dihydro) that limit derivatization scope [2].

Parallel Synthesis Building Blocks Chemical Biology

High-Vendor Purity (97–99%) and Defined Physicochemical Storage Specifications Ensure Batch-to-Batch Reproducibility

Multiple commercial suppliers consistently provide this compound at 97–99% purity, with melting point reported as 214–221 °C . This narrow specification window across vendors reduces the risk of impurity-driven variability in biological assays compared to less widely available analogs (e.g., the meta-hydroxyphenyl isomer, which has fewer commercial sources and less standardized purity reporting) [1].

Quality Control Reproducibility Procurement

2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid: Validated Application Scenarios Based on Quantitative Evidence


Scaffold for Cholinesterase Inhibitor Development in Neurodegenerative Disease Programs

Based on patent disclosures establishing that the ethyl ester derivative of this compound exhibits acetylcholinesterase and/or butyrylcholinesterase inhibitory activity [1], the free carboxylic acid serves as the essential precursor for synthesizing and optimizing cholinesterase-targeted therapeutic candidates. Researchers in Alzheimer's disease and related neurodegenerative disorders should prioritize this specific CAS over unsubstituted thiazole cores, as the documented bioactivity of the derivative provides a validated starting point for medicinal chemistry campaigns [1].

Parallel Library Synthesis Leveraging Orthogonal Functionalization Handles

The compound's para-hydroxyphenyl substituent and thiazole 4-carboxylic acid group constitute two chemically orthogonal handles that enable sequential, protection-free derivatization [2][3]. This property is particularly valuable for high-throughput parallel synthesis and diversity-oriented library construction in early-stage drug discovery. Procurement of this specific CAS is recommended over ortho-hydroxyphenyl or dihydrothiazole analogs, which present reduced synthetic accessibility due to intramolecular hydrogen bonding or altered core electronics [3].

Lead Optimization for CaMKIIα Hub Domain Ligands and Other CNS Targets

Recent structure-based virtual screening studies have identified 2-arylthiazole-4-carboxylic acids as a privileged class of nanomolar affinity ligands for the CaMKIIα hub domain, with para-substituted phenyl derivatives showing favorable binding characteristics [4]. The target compound's intermediate LogP (2.1–2.4) and TPSA (98.7 Ų) balance membrane permeability with aqueous solubility , positioning it as a suitable core for CNS-penetrant ligand development. This scaffold offers a differentiated starting point compared to more lipophilic phenylthiazole analogs, which may exhibit poorer solubility and higher non-specific binding [4].

Siderophore Analog Synthesis and Iron Chelation Studies

Thiazole-4-carboxylic acid derivatives, particularly those bearing hydroxyphenyl substituents, serve as key intermediates in the synthesis of siderophore analogs and iron chelators . The para-hydroxyphenyl substitution pattern of this compound provides a distinct coordination geometry and iron-binding profile compared to ortho- or dihydroxy-substituted analogs, which have been extensively studied in the context of desferrithiocin and pyochelin mimetics [5]. Researchers investigating iron metabolism or developing chelation therapies should consider this specific substitution pattern for exploring novel iron-binding scaffolds with potentially differentiated toxicity and clearance profiles [5].

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